molecular formula C38H60O8 B1232064 12-O-Hexadecanoylphorbol-13-acetate CAS No. 20839-12-7

12-O-Hexadecanoylphorbol-13-acetate

Cat. No. B1232064
CAS RN: 20839-12-7
M. Wt: 644.9 g/mol
InChI Key: DPSHFDIHUAPDMN-CJYNJDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-Hexadecanoylphorbol-13-acetate, also known as 12-O-Hexadecanoylphorbol-13-acetate, is a useful research compound. Its molecular formula is C38H60O8 and its molecular weight is 644.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-O-Hexadecanoylphorbol-13-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-O-Hexadecanoylphorbol-13-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20839-12-7

Product Name

12-O-Hexadecanoylphorbol-13-acetate

Molecular Formula

C38H60O8

Molecular Weight

644.9 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,14S,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C38H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(41)45-34-26(3)37(44)29(32-35(5,6)38(32,34)46-27(4)40)22-28(24-39)23-36(43)30(37)21-25(2)33(36)42/h21-22,26,29-30,32,34,39,43-44H,7-20,23-24H2,1-6H3/t26-,29+,30-,32-,34+,36-,37-,38?/m1/s1

InChI Key

DPSHFDIHUAPDMN-CJYNJDBZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4C1(C4(C)C)OC(=O)C)O)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

synonyms

12-HDPA
12-O-hexadecanoylphorbol-13-acetate

Origin of Product

United States

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